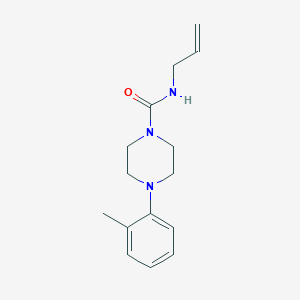![molecular formula C15H12N2O3 B7455179 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione, also known as MIPO, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, reduce oxidative stress, and regulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, inhibit the activity of various enzymes involved in inflammation, and regulate the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular signaling pathways. However, one limitation of 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione's therapeutic effects and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione can be synthesized through a multi-step process involving the reaction between 1-methylpyrrole-2-carboxylic acid and phthalic anhydride. The resulting product is then subjected to various purification techniques to obtain 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione in its pure form.
Applications De Recherche Scientifique
2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has been extensively studied for its potential therapeutic applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-16-8-4-7-12(16)13(18)9-17-14(19)10-5-2-3-6-11(10)15(17)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBVNRHZHAHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455096.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)

